Gemfibrozil Acyl-beta-D-Glucuronide is the major metabolite of Gemfibrozil. It can be oxidized to a benzyl radical intermediate which binds to the γ-meso position of heme.
Gemfibrozil 1-O-beta-Glucuronide
CAS No.: 91683-38-4
VCID: VC21331881
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Gemfibrozil 1-O-beta-Glucuronide is a major metabolite of the antihyperlipidemic drug gemfibrozil. It is formed through the glucuronidation of gemfibrozil, primarily mediated by UDP-glucuronosyltransferase enzymes such as UGT2B7, UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 . This compound plays a significant role in biochemical research, particularly in understanding the metabolism of lipid-regulating agents and their interactions with various enzymes and transport proteins. Role in Drug Metabolism and InteractionsGemfibrozil 1-O-beta-Glucuronide is known for its inhibitory effects on the cytochrome P450 enzyme CYP2C8. It acts as a mechanism-based inhibitor, leading to irreversible inactivation of this enzyme . This inhibition can result in significant drug-drug interactions when gemfibrozil is co-administered with other drugs that are substrates of CYP2C8, potentially altering their pharmacokinetics and efficacy . Research Findings and ApplicationsResearch involving Gemfibrozil 1-O-beta-Glucuronide contributes to understanding the metabolism of lipid-regulating agents and the factors influencing their biotransformation. It is used in in vitro studies to examine interactions between metabolites and transport proteins, such as those involved in renal and hepatic excretion . The compound's role in inhibiting CYP2C8 highlights its potential impact on drug-drug interactions, particularly with drugs metabolized by this enzyme . Table 2: Enzymes and Transporters Affected by Gemfibrozil and Its Metabolites
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CAS No. | 91683-38-4 | ||||||||||||
Product Name | Gemfibrozil 1-O-beta-Glucuronide | ||||||||||||
Molecular Formula | C21H30O9 | ||||||||||||
Molecular Weight | 426.5 g/mol | ||||||||||||
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | ||||||||||||
Standard InChIKey | CJMNXSKEVNPQOK-LVEJAMMSSA-N | ||||||||||||
Isomeric SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | ||||||||||||
SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | ||||||||||||
Canonical SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | ||||||||||||
Appearance | Off-White to Pale Yellow Solid | ||||||||||||
Melting Point | >103°C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | 1-O-Gemfibrozil-beta-D-glucuronide; (2S,3S,4S,5R,6S)-6-[5-(2,5-Dimethylphenoxy)-2,2-Dimethyl-Pentanoyl]Oxy-3,4,5-Trihydroxy-Tetrahydropyran-2-Carboxylic Acid; Gemfibrozil 1-O-b-Glucuronide; Gemfibrozilb-D-glucuronide; gemfibrozil 1-O-acylglucuronide; 1-[5-(2,5 | ||||||||||||
PubChem Compound | 88127 | ||||||||||||
Last Modified | Aug 15 2023 |
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